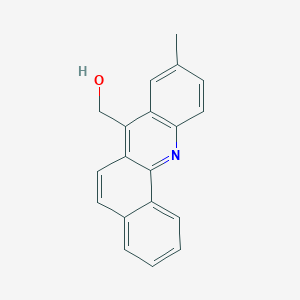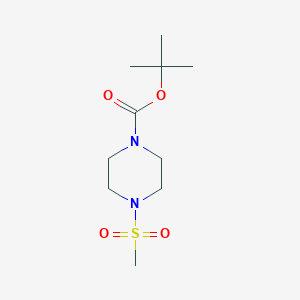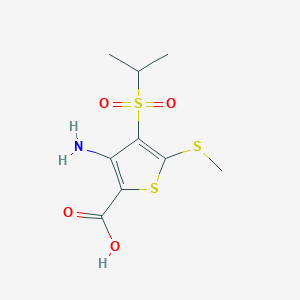
7-Hydroxymethyl-9-methylbenz(c)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxymethyl-9-methylbenz(c)acridine, also known as C-1305, is a synthetic compound that has been studied for its potential therapeutic applications in cancer treatment. It belongs to a class of compounds called benzacridines, which have been shown to have anticancer activity.
Mecanismo De Acción
The mechanism of action of 7-Hydroxymethyl-9-methylbenz(c)acridine is not fully understood, but it is thought to involve DNA intercalation and inhibition of topoisomerase activity. These actions can lead to DNA damage and cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its anticancer activity, 7-Hydroxymethyl-9-methylbenz(c)acridine has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could potentially have applications in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-Hydroxymethyl-9-methylbenz(c)acridine is its broad-spectrum anticancer activity. It has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for further development as a cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy and minimize potential side effects.
Direcciones Futuras
There are several future directions for research on 7-Hydroxymethyl-9-methylbenz(c)acridine. One area of interest is the development of more potent analogs of the compound that could have improved anticancer activity. Another direction is the investigation of its potential as a treatment for neurological disorders such as Alzheimer's disease. Finally, further studies are needed to fully understand its mechanism of action and optimize its efficacy as a cancer treatment.
Métodos De Síntesis
The synthesis of 7-Hydroxymethyl-9-methylbenz(c)acridine involves the condensation of 9-methyl-2-nitro-7H-benz(c)acridine with formaldehyde followed by reduction with sodium borohydride. The resulting compound is then hydrolyzed to yield 7-Hydroxymethyl-9-methylbenz(c)acridine.
Aplicaciones Científicas De Investigación
Research on 7-Hydroxymethyl-9-methylbenz(c)acridine has focused on its potential as an anticancer agent. Studies have shown that it has activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of tumors in animal models.
Propiedades
Número CAS |
160543-00-0 |
|---|---|
Nombre del producto |
7-Hydroxymethyl-9-methylbenz(c)acridine |
Fórmula molecular |
C19H15NO |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
(9-methylbenzo[c]acridin-7-yl)methanol |
InChI |
InChI=1S/C19H15NO/c1-12-6-9-18-16(10-12)17(11-21)15-8-7-13-4-2-3-5-14(13)19(15)20-18/h2-10,21H,11H2,1H3 |
Clave InChI |
DNSLRLGSGNTPAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C3C(=C2CO)C=CC4=CC=CC=C43 |
SMILES canónico |
CC1=CC2=C(C=C1)N=C3C(=C2CO)C=CC4=CC=CC=C43 |
Otros números CAS |
160543-00-0 |
Sinónimos |
7-HYDROXYMETHYL-9-METHYLBENZ[C]ACRIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)




![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)